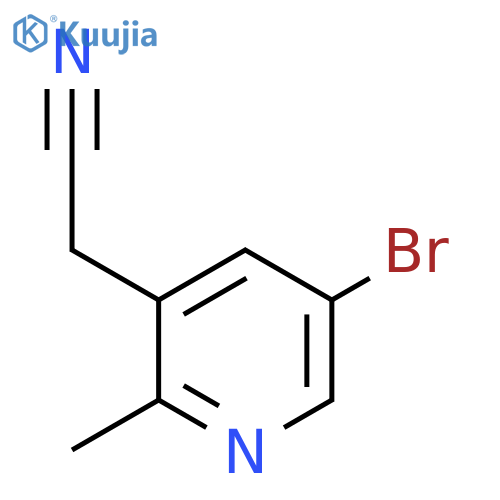Cas no 1346540-50-8 (5-Bromo-2-methylpyridine-3-acetonitrile)
5-ブロモ-2-メチルピリジン-3-アセトニトリルは、有機合成中間体として重要な化合物です。臭素とニトリル基を有するピリジン骨格を持ち、医薬品や農薬の合成において有用な前駆体となります。特に、臭素原子の求電子性を活かしたパラジウムカップリング反応や、ニトリル基の変換反応を通じて多様な誘導体を合成可能です。高い反応性と安定性を兼ね備えており、精密有機合成における利便性が特徴です。また、結晶性が良好なため取り扱いや精製が容易で、研究用途に適しています。

1346540-50-8 structure
商品名:5-Bromo-2-methylpyridine-3-acetonitrile
CAS番号:1346540-50-8
MF:C8H7BrN2
メガワット:211.058580636978
CID:4901573
5-Bromo-2-methylpyridine-3-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-2-methylpyridine-3-acetonitrile
-
- インチ: 1S/C8H7BrN2/c1-6-7(2-3-10)4-8(9)5-11-6/h4-5H,2H2,1H3
- InChIKey: WUZHYYPCJVWTAH-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C)C(=C1)CC#N
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 172
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 36.7
5-Bromo-2-methylpyridine-3-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029011970-1g |
5-Bromo-2-methylpyridine-3-acetonitrile |
1346540-50-8 | 95% | 1g |
$3,039.75 | 2022-04-03 | |
| Alichem | A029011970-250mg |
5-Bromo-2-methylpyridine-3-acetonitrile |
1346540-50-8 | 95% | 250mg |
$1,019.20 | 2022-04-03 |
5-Bromo-2-methylpyridine-3-acetonitrile 関連文献
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
1346540-50-8 (5-Bromo-2-methylpyridine-3-acetonitrile) 関連製品
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
